1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene
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Overview
Description
1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene is a fluorinated cyclobutene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene typically involves the fluorination of a cyclobutene precursor. One common method is the reaction of a cyclobutene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Amino or thiol-substituted cyclobutene derivatives.
Scientific Research Applications
1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The propylsulfanyl group can interact with thiol groups in proteins, potentially modulating their activity. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,3,3-Tetrafluoropropene: A hydrofluoroolefin used as a refrigerant.
1-Propyne, 1,3,3,3-tetrafluoro-: A fluorinated alkyne with applications in organic synthesis.
Uniqueness
1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene is unique due to its cyclobutene ring structure combined with both fluorine and propylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
766547-35-7 |
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Molecular Formula |
C7H8F4S |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1,3,4,4-tetrafluoro-3-propylsulfanylcyclobutene |
InChI |
InChI=1S/C7H8F4S/c1-2-3-12-6(9)4-5(8)7(6,10)11/h4H,2-3H2,1H3 |
InChI Key |
JGMQECPNXCKGHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(C=C(C1(F)F)F)F |
Origin of Product |
United States |
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